4-Bromo-1-chloro-2-(chloromethyl)benzene
Overview
Description
“4-Bromo-1-chloro-2-(chloromethyl)benzene” is a chemical compound with the molecular formula C7H5BrCl2 . It has an average mass of 239.925 Da and a monoisotopic mass of 237.895157 Da .
Chemical Reactions Analysis
Benzene derivatives, such as “this compound”, can undergo nucleophilic reactions . A third mechanism for nucleophilic substitution has been proposed, characterized by the initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis of CCR5 Antagonists : Cheng De-ju and colleagues synthesized intermediates from 1-chloro-4-(chloromethyl)benzene, which were further utilized to create novel non-peptide CCR5 antagonists with significant bioactivities, characterized by NMR, IR, and MS techniques (Cheng De-ju, 2015). The study highlights the role of 4-Bromo-1-chloro-2-(chloromethyl)benzene in synthesizing compounds with potential pharmacological applications.
Bromination Reactions
- Bromine Atom-Transfer Radical Addition : H. Yorimitsu et al. demonstrated the use of triethylborane in water to facilitate bromine atom-transfer radical addition, highlighting the effect of solvents on the reaction’s efficiency. This study illustrates the utility of this compound in bromination reactions under various conditions (H. Yorimitsu, 2001).
Nanoparticle Catalysis
- Shape Effects on Catalysis : K. Bratlie and colleagues investigated the effects of Pt nanoparticle shapes on the selectivity of benzene hydrogenation, providing insights into the influence of catalyst morphology on chemical reactions. The research indicates potential applications of related compounds in nano-catalysis (K. Bratlie, 2007).
Vibrational Spectroscopy
- Characterization of Bromo-Chlorotoluene : C. Arunagiri et al. conducted vibrational spectroscopic studies on 2-bromo-4-chlorotoluene, providing valuable data on its structural and electronic properties. This research emphasizes the importance of spectroscopic techniques in understanding the characteristics of bromo-chloro derivatives (C. Arunagiri, 2011).
Fluorescence Properties
- Synthesis and Fluorescence of Bromo-Benzene Derivatives : Liang Zuo-qi explored the fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl) benzene, synthesized from 1-bromo-4-bromomethyl-benzene. This study highlights the application of bromo-benzene derivatives in developing materials with unique photoluminescence properties (Liang Zuo-qi, 2015).
Safety and Hazards
“4-Bromo-1-chloro-2-(chloromethyl)benzene” is classified as a dangerous substance. It has hazard statements H314-H290, indicating that it can cause severe skin burns and eye damage, and may be corrosive to metals . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It is known that benzylic halides, such as this compound, typically interact with nucleophiles .
Mode of Action
4-Bromo-1-chloro-2-(chloromethyl)benzene, being a benzylic halide, is likely to undergo nucleophilic substitution reactions . The exact mode of action would depend on the specific nucleophile and reaction conditions involved.
Biochemical Pathways
It is known that benzylic halides can participate in various organic reactions, potentially affecting a wide range of biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and interactions with its targets.
Properties
IUPAC Name |
4-bromo-1-chloro-2-(chloromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFCTCLLJDRHSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655949 | |
Record name | 4-Bromo-1-chloro-2-(chloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928758-19-4 | |
Record name | 4-Bromo-1-chloro-2-(chloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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